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molecular formula C8H11NS B1205008 2-(Phenylthio)ethanamine CAS No. 2014-75-7

2-(Phenylthio)ethanamine

Cat. No. B1205008
M. Wt: 153.25 g/mol
InChI Key: UBKQRASXZMLQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265246B2

Procedure details

Mix 2-aminoethanethiol hydrochloride (4.07 g, 35.6 mmol) in dioxane (75 mL) at 50° C. Add sodium hydride (60% in mineral oil, 2.84 g, 71.0 mmol) at room temperature under nitrogen. Stir the reaction for 5 minutes. Add 2-chloropyridine (3.5 mL, 37 mmol) to the mixture. Reflux the mixture for 24 hours, and then cool to room temperature. Add water (100 mL), and methylene chloride (300 mL) to this mixture. Extract the aqueous layer with methylene chloride (3×50 mL). Wash the combined organic phase with brine (200 mL), dry (magnesium sulfate), filter and concentrate to an orange oil. Perform flash chromatography on silica gel eluting with 50% (80:18:12 CHCl3/MeOH/concentrated NH4OH)/methylene chloride to afford the title compound as a yellow oil (1.67 g) m/e=155 (MH+).
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][SH:5].[H-].[Na+].Cl[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11]N=1.O.O1CCOC[CH2:17]1>C(Cl)Cl>[C:11]1([S:5][CH2:4][CH2:3][NH2:2])[CH:17]=[CH:9][CH:14]=[CH:13][CH:12]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
4.07 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.84 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
ClC1=NC=CC=C1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
the reaction for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
Reflux the mixture for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with methylene chloride (3×50 mL)
WASH
Type
WASH
Details
Wash the combined organic phase with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to an orange oil

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SCCN
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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